Isoepoxydon
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1R,5S,6R)-5-hydroxy-3-(hydroxymethyl)-7-oxabicyclo[4.1.0]hept-3-en-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O4/c8-2-3-1-4(9)6-7(11-6)5(3)10/h1,4,6-9H,2H2/t4-,6+,7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTLJDPHPVHSVGR-JHYUDYDFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)C2C(C1O)O2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C(=O)[C@H]2[C@@H]([C@H]1O)O2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67772-76-3 | |
| Record name | Epiepoxydon | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=326233 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ISOEPOXYDONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PJ4PK27L5K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Biosynthesis of Isoepoxydon
Fungal Producers and Strain Diversity
A number of fungal genera are known to produce isoepoxydon as part of their secondary metabolism. The ability to synthesize this compound is distributed across various species, each with its own unique strains.
The genus Penicillium is a prominent producer of this compound. Notably, Penicillium urticae (now also known as Penicillium griseofulvum) has been a key organism in the study of the patulin (B190374) pathway. nih.govcdnsciencepub.comasm.org Research on patulin-negative mutants of P. urticae led to the accumulation and identification of this compound, confirming its role as a precursor to patulin. nih.gov Similarly, Penicillium expansum, a common mold that causes blue mold rot in apples, is a well-documented producer of this compound as an intermediate in its patulin synthesis. uniprot.orgactahort.orgresearchgate.netoup.com The expression of genes involved in this pathway, such as the this compound dehydrogenase gene, is actively studied in this species to understand the conditions that favor patulin production. actahort.orgresearchgate.net
Members of the Aspergillus genus, particularly Aspergillus clavatus, are also recognized for their ability to synthesize this compound. uniprot.orguniprot.org The entire gene cluster responsible for patulin biosynthesis, which includes the enzymes for this compound formation, has been identified in A. clavatus. uniprot.orguniprot.orgnih.govnih.gov This has allowed for a detailed molecular understanding of each step in the pathway.
Beyond Penicillium and Aspergillus, other fungal genera have been shown to produce this compound. A notable example is Poronia punctata, a fungus found on cattle dung. capes.gov.brnih.govnih.gov In this species, (+)-isoepoxydon acts as a major agent in interference competition against other dung-colonizing fungi. capes.gov.brnih.govnih.govresearchgate.net Interestingly, while P. punctata produces this compound, it does not appear to produce patulin, suggesting a different metabolic fate for the compound in this organism. capes.gov.brresearchgate.net
Table 1: Documented Fungal Producers of this compound
| Genus | Species | Common Association/Note |
| Penicillium | P. urticae (P. griseofulvum) | A model organism for studying the patulin pathway. nih.govcdnsciencepub.com |
| P. expansum | Causes blue mold rot in pome fruits. uniprot.orgactahort.orgresearchgate.net | |
| Aspergillus | A. clavatus | The complete patulin biosynthesis gene cluster has been identified in this species. uniprot.orguniprot.org |
| Poronia | P. punctata | Produces this compound for chemical defense but not patulin. capes.gov.brresearchgate.netthe-microbiologist.com |
Aspergillus Species (e.g., A. clavatus)
Early Stages of Polyketide Assembly to Precursors of this compound
The biosynthesis of this compound begins with the assembly of a polyketide backbone, a common theme in the production of many fungal secondary metabolites. This process involves a series of enzymatic reactions that build the core structure of the molecule.
The initial step in the pathway is the formation of 6-methylsalicylic acid (6-MSA). This is accomplished through the action of a large, multifunctional enzyme known as a polyketide synthase (PKS), specifically designated as PatK in the patulin pathway. uniprot.orguniprot.orgnih.gov PatK catalyzes the condensation of one molecule of acetyl-CoA with three molecules of malonyl-CoA. nih.govmdpi.com This iterative process, involving domains for ketosynthase, acyltransferase, ketoreductase, and dehydratase activities, results in the formation of the polyketide chain that is then cyclized and released as 6-MSA. nih.govresearchgate.net The gene encoding this PKS has been identified in the patulin gene clusters of both Aspergillus clavatus and Penicillium expansum. uniprot.orguniprot.orgnih.govresearchgate.net
Following its synthesis, 6-methylsalicylic acid undergoes a crucial decarboxylation reaction to yield m-cresol (B1676322). uniprot.orguniprot.org This reaction is catalyzed by the enzyme 6-methylsalicylic acid decarboxylase, encoded by the patG gene. uniprot.orguniprot.orgnih.govwikipedia.org This enzyme belongs to the family of carboxy-lyases, which cleave carbon-carbon bonds. wikipedia.org The characterization of PatG in Aspergillus clavatus confirmed its role in converting 6-MSA to m-cresol, a key step that precedes a series of hydroxylations leading to the formation of this compound. uniprot.orgnih.gov The patG gene is located within the patulin biosynthetic gene cluster, often in proximity to the genes for the subsequent hydroxylation steps. uniprot.orgnih.gov
Table 2: Key Enzymes in the Early Precursors
| Enzyme | Gene | Substrate | Product | Function |
| Polyketide Synthase | patK | Acetyl-CoA, Malonyl-CoA | 6-Methylsalicylic Acid | Condensation and cyclization to form the polyketide backbone. uniprot.orguniprot.orgnih.gov |
| 6-Methylsalicylic Acid Decarboxylase | patG | 6-Methylsalicylic Acid | m-Cresol | Decarboxylation of 6-MSA. uniprot.orguniprot.orgnih.gov |
Hydroxylation Steps to Form Gentisyl Alcohol (PatH, PatI)
The journey towards this compound involves the crucial formation of gentisyl alcohol from its precursor, m-cresol. This transformation is accomplished through two sequential hydroxylation reactions, each catalyzed by a specific cytochrome P450 monooxygenase. nih.govresearchgate.net These enzymes, designated PatH and PatI, are encoded by genes within the patulin biosynthetic gene cluster. nih.govresearchgate.net
The first step is the conversion of m-cresol to m-hydroxybenzyl alcohol, a reaction catalyzed by PatH (CYP619C3). nih.govfrontiersin.org Subsequently, the enzyme PatI (CYP619C2) catalyzes the second hydroxylation, transforming m-hydroxybenzyl alcohol into gentisyl alcohol. nih.govfrontiersin.org This reaction requires NADPH and molecular oxygen to proceed and is inhibited by carbon monoxide, which is characteristic of cytochrome P450-dependent enzymes. nih.gov Both of these hydroxylation steps are localized to the endoplasmic reticulum of the fungal cell. uniprot.orgnih.govub.ac.idresearchgate.net
Enzymatic Transformations Leading to this compound
Following its synthesis in the endoplasmic reticulum, gentisyl alcohol is transported to the vacuole to undergo further transformation into this compound. uniprot.orguniprot.org This conversion is a key oxidative step in the patulin pathway.
The conversion of gentisyl alcohol to this compound is enzymatically driven by two oxidoreductases, PatJ and PatO. uniprot.orghuggingface.co These enzymes act in concert within the vacuole to catalyze this specific transformation. uniprot.orguniprot.orghuggingface.cohuggingface.co PatO has been identified as an FAD-linked oxidoreductase, sometimes referred to as an isoamyl alcohol oxidase. frontiersin.orgub.ac.id PatJ is described as a putative dioxygenase or a hypothetical protein whose precise function is still under investigation but is proposed to be essential for this step. nih.govfrontiersin.orgnih.gov The collaboration between PatJ and PatO is believed to be necessary for the efficient formation of this compound from gentisyl alcohol. huggingface.co
Role of PatJ and PatO Oxidoreductases
Subcellular Compartmentalization of Biosynthetic Steps
The biosynthesis of this compound is a spatially organized process within the fungal cell, involving the movement of intermediates across different organelles. This compartmentalization is thought to enhance the efficiency of the pathway and manage the trafficking of potentially reactive intermediates.
The process begins in the cytosol , where the initial precursor, 6-methylsalicylic acid, is synthesized and then converted to m-cresol by the enzyme PatG. uniprot.orgnih.govuniprot.org The intermediate m-cresol is then transported into the endoplasmic reticulum . uniprot.orgnih.govuniprot.org Here, the two sequential hydroxylation reactions catalyzed by PatH and PatI occur, resulting in the formation of gentisyl alcohol. nih.govub.ac.idresearchgate.net
From the endoplasmic reticulum, gentisyl alcohol is moved to the vacuole . uniprot.orguniprot.orghuggingface.co It is within this organelle that the oxidoreductases PatJ and PatO catalyze the conversion of gentisyl alcohol to this compound. uniprot.orgresearchgate.netuniprot.org Following its formation, this compound is then transported back to the cytosol for the subsequent step in the patulin pathway, its conversion to phyllostine (B152132) by the enzyme PatN (this compound dehydrogenase). uniprot.orgnih.gov This intricate trafficking of intermediates between the cytosol, endoplasmic reticulum, and vacuole highlights the complex cellular machinery dedicated to the synthesis of this compound.
Enzymes in this compound Biosynthesis
| Enzyme (Gene) | Enzyme Class | Substrate | Product | Subcellular Location |
|---|---|---|---|---|
| PatH (CYP619C3) | Cytochrome P450 Monooxygenase | m-Cresol | m-Hydroxybenzyl alcohol | Endoplasmic Reticulum |
| PatI (CYP619C2) | Cytochrome P450 Monooxygenase | m-Hydroxybenzyl alcohol | Gentisyl alcohol | Endoplasmic Reticulum |
| PatJ | Putative Dioxygenase | Gentisyl alcohol / Gentisaldehyde | This compound (with PatO) | Vacuole |
| PatO | FAD-linked Oxidoreductase | Gentisyl alcohol / Gentisaldehyde | This compound (with PatJ) | Vacuole |
Enzymology and Molecular Biology of Isoepoxydon Metabolism
Isoepoxydon Dehydrogenase (IDH/PatN)
This compound dehydrogenase (IDH), encoded by the idh (or patN) gene, is a key enzyme in the patulin (B190374) biosynthetic pathway. researchgate.netmdpi.com It is responsible for the conversion of this compound to phyllostine (B152132). nih.gov This enzyme has been identified and characterized in several patulin-producing fungal species, including various Penicillium and Aspergillus species. mdpi.comnih.gov
Catalytic Mechanism of this compound Conversion to Phyllostine
The conversion of this compound to phyllostine is an oxidation reaction catalyzed by this compound dehydrogenase (IDH/PatN). nih.gov This enzymatic step is a crucial part of the patulin biosynthetic pathway. researchgate.netmdpi.com While the precise, detailed catalytic mechanism of this compound dehydrogenase is not extensively elucidated in the provided search results, it is known to be a dehydrogenase, implying the removal of hydrogen from the this compound molecule. This process is fundamental for the subsequent formation of phyllostine. nih.gov
Stereospecificity of the Dehydrogenase Reaction
A chemical reaction is considered stereospecific if different stereoisomeric starting materials lead to different stereoisomeric products. wikipedia.org In enzymatic reactions, stereospecificity is a common feature, where the enzyme's active site is structured to bind and transform only a specific stereoisomer of the substrate. wikipedia.orgmasterorganicchemistry.com For dehydrogenase reactions, this often involves the specific orientation of the substrate and the coenzyme, leading to a defined stereochemical outcome. chemrxiv.orgnih.gov
Biochemical Characterization of IDH Activity and Cofactor Dependence
The activity of dehydrogenases is typically dependent on the presence of a cofactor, which acts as an electron acceptor or donor. nih.govplos.org Common cofactors for dehydrogenases include NAD+ (nicotinamide adenine (B156593) dinucleotide) and NADP+ (nicotinamide adenine dinucleotide phosphate). nih.govnih.gov The optimal pH and temperature for enzyme activity are also critical biochemical characteristics. For instance, various isocitrate dehydrogenases exhibit optimal activity at slightly alkaline pH values, often between 7.5 and 8.7, and are dependent on divalent cations like Mg2+ or Mn2+ for their function. nih.govnih.govresearchgate.net The thermal stability of these enzymes can vary, with some retaining significant activity at temperatures up to 55-65°C. researchgate.netmdpi.com
Table 1: Biochemical Properties of Various Dehydrogenases
| Enzyme | Organism | Optimal pH | Optimal Temperature (°C) | Cofactor Dependence | Divalent Cation Requirement |
|---|---|---|---|---|---|
| Isocitrate Dehydrogenase (KpIDH) | Klebsiella pneumoniae | 7.8-8.0 | 55 | NADP+ | Mn2+, Mg2+ |
| Isocitrate Dehydrogenase (LpIDH) | Klebsiella pneumoniae | 7.8 | 45 | NADP+ | Mn2+, Mg2+ |
| Isocitrate Dehydrogenase (BlIDH) | Bifidobacterium longum | 7.5-8.0 | 60-65 | NADP+ | Mn2+, Mg2+ |
| Isocitrate Dehydrogenase (UmIDH) | Umbonibacter marinipuiceus | 8.5-8.7 | 35 | NAD+, NADP+ | Mn2+, Mg2+ |
| Isocitrate Dehydrogenase (MhIDH) | "Ca. Micrarchaeum acidiphilum" | ~8.0 | Not specified | NADP+ | Promiscuous |
| Glucose Dehydrogenase | Hay Infusion Metagenome | Not specified | Not specified | NAD(P)+ | Not specified |
This table presents data for various dehydrogenases to illustrate typical biochemical properties. Specific data for this compound Dehydrogenase was not available in the search results.
Genetic Regulation of Biosynthesis
The production of patulin is a genetically controlled process, with the genes responsible for its biosynthesis organized in a cluster. This clustering allows for coordinated regulation of the entire pathway.
Identification and Cloning of the idh (patN) Gene
The gene encoding this compound dehydrogenase, designated as idh or patN, has been successfully identified and cloned from several patulin-producing fungi. apsnet.orgresearchgate.net The sequence of the idh gene has been determined for numerous strains across different Penicillium species, which aids in the molecular detection of patulin-producing fungi. researchgate.net The cloning of the full-length idh gene from Penicillium expansum has been a significant step in understanding its role in patulin biosynthesis. researchgate.netresearchgate.net The expression of the idh gene is upregulated under conditions that are permissive for patulin production, further confirming its involvement in the pathway. researchgate.net
Organization of the Patulin Biosynthetic Gene Cluster
The genes involved in patulin biosynthesis are organized into a gene cluster. apsnet.orgmdpi.commdpi.com In Aspergillus clavatus and Penicillium expansum, this cluster spans approximately 40-44 kb and contains 15 genes, designated as patA through patO. nih.govapsnet.org This cluster includes genes for the biosynthetic enzymes, transporters, and a putative transcription factor. mdpi.comresearchgate.net The idh gene, also known as patN, is a key component of this cluster. mdpi.comnih.gov The organization of these genes, including their order and transcriptional direction, is highly conserved among different patulin-producing species like A. clavatus, P. griseofulvum, and P. expansum. nih.gov The core of the cluster is the patK gene, which encodes the 6-methylsalicylic acid synthase, the first committed enzyme in the pathway. apsnet.org
Table 2: Genes in the Patulin Biosynthetic Cluster
| Gene Name | Encoded Protein/Function |
|---|---|
| patA | Putative acetate (B1210297) transporter |
| patB | Putative carboxylesterase |
| patC | Putative MFS transporter |
| patD | Putative Zn-dependent alcohol dehydrogenase |
| patE | Putative glucose-methanol choline (B1196258) oxidoreductase |
| patF | Unknown function |
| patG | 6-methylsalicylic acid decarboxylase |
| patH | m-cresol (B1676322) hydroxylase (Cytochrome P450) |
| patI | m-hydroxybenzyl alcohol hydroxylase (Cytochrome P450) |
| patJ | Unknown function |
| patK | 6-methylsalicylic acid synthase (6MSAS) |
| patL | Putative transcription factor |
| patM | Putative ABC transporter |
| patN | This compound dehydrogenase (IDH) |
| patO | Putative isoamyl alcohol oxidase |
This table summarizes the genes and their putative functions within the patulin biosynthetic cluster as identified in species like Aspergillus clavatus and Penicillium expansum.
Transcriptional Profiling of Genes Involved in this compound Pathway
The biosynthesis of this compound is an integral part of the more extensively studied patulin metabolic pathway. The genes responsible for this pathway are organized in a conserved cluster, which in Penicillium expansum and Aspergillus clavatus consists of 15 co-regulated genes, designated patA through patO. researchgate.netcsic.es this compound is a key intermediate in this pathway, and its formation and conversion are controlled by the transcriptional activity of these pat genes.
Transcriptional analyses have revealed that the expression of the entire gene cluster is tightly regulated. A pathway-specific Cys6 zinc finger transcription factor, encoded by the patL gene, positively regulates the expression of all other pat genes. frontiersin.org Global regulators, such as LaeA, a component of the velvet complex, also exert positive control over the cluster's expression. uniprot.org Deletion of laeA in P. expansum leads to a significant down-regulation of all 15 pat genes. uniprot.org
The expression of the gene directly responsible for the conversion of this compound, patN (encoding this compound dehydrogenase), is correlated with the production of patulin. jidc.org Studies have shown that various environmental and chemical factors can modulate the transcription of the pat gene cluster. For instance, treatment of P. expansum with a combination of cinnamaldehyde (B126680) and citral (B94496) significantly down-regulated most genes in the cluster, including a 3.5-fold decrease in the expression of patN. uniprot.org Similarly, high sucrose (B13894) concentrations and specific pH levels can repress the expression of the pat genes, thereby affecting the flow of metabolites through the this compound step of the pathway. nih.gov
The table below details the genes within the patulin biosynthetic cluster relevant to the this compound pathway.
| Gene | Encoded Protein/Function | Role in this compound Pathway |
| patK | 6-methylsalicylic acid synthase (6-MSAS) | Catalyzes the first committed step in the pathway, leading to precursors of this compound. uniprot.orgmdpi.com |
| patI | m-hydroxybenzyl alcohol hydroxylase | Involved in an early hydroxylation step to form gentisyl alcohol, a precursor to this compound. researchgate.netub.ac.id |
| patJ | Hypothetical protein | Acts with PatO in the vacuole to convert gentisyl alcohol to this compound. uniprot.org |
| patO | FAD-linked oxidoreductase/Isoamyl alcohol oxidase | Acts with PatJ in the vacuole to convert gentisyl alcohol to this compound. uniprot.orgub.ac.id |
| patN | This compound dehydrogenase (IDH) | Catalyzes the oxidation of this compound to phyllostine, the subsequent intermediate in the pathway. uniprot.orgub.ac.id |
| patL | C6 transcription factor | Pathway-specific positive regulator; activates the transcription of all other pat genes. frontiersin.org |
Molecular Genetic Approaches to Pathway Elucidation
Use of Patulin-Negative Mutants for Intermediate Accumulation
The use of mutants blocked at specific steps in a metabolic pathway is a classical genetic approach to identify and characterize pathway intermediates. In the study of patulin biosynthesis, patulin-negative mutants have been instrumental in isolating and identifying precursors, including this compound.
A notable example is the patulin-negative mutant J1 of Penicillium urticae. This mutant was found to accumulate significant quantities of this compound, along with another intermediate, (-)-phyllostine. researchgate.netnih.gov The accumulation of this compound in this mutant provided direct evidence of its role as a stable intermediate in the pathway. nih.gov Further experiments confirmed this relationship when radiolabeled [14C]this compound fed to the parent (wild-type) strain was efficiently converted into patulin. nih.gov
Gene Knockout and Overexpression Studies for Pathway Analysis
Gene knockout and overexpression studies provide definitive evidence for gene function in a metabolic pathway. In the context of this compound and the patulin pathway, these techniques have been used to confirm the roles of both regulatory and biosynthetic genes.
Gene Knockout Studies:
patL Deletion: The deletion of the patL gene, which encodes the pathway-specific transcription factor, results in the complete suppression of patulin production. frontiersin.org This is because the transcription of all the biosynthetic genes in the cluster, including those required for this compound synthesis and its subsequent conversion, is drastically decreased. frontiersin.org This confirms patL as the master switch for the pathway.
patN Knockdown: As mentioned previously, the targeted knockdown of the patN gene (this compound dehydrogenase) in P. expansum resulted in a significant drop in patulin synthesis, demonstrating its critical role in processing this compound. csic.es
sntB Deletion: Deletion of sntB, a gene encoding an epigenetic reader, in P. expansum led to significantly lower production of patulin. nih.gov This was correlated with reduced expression of key biosynthetic genes patK and patN, indicating that chromatin-level regulation is involved in controlling the pathway. nih.gov
ppoA/ppoC Deletion: Knocking out the oxygenase-encoding genes ppoA or ppoC in P. expansum also reduced patulin accumulation. mdpi.com This effect was mediated by the down-regulation of most genes in the patulin biosynthetic cluster, highlighting a link between oxygenase-regulated signaling and the this compound pathway. mdpi.com
These genetic manipulations, by halting or impairing the pathway at defined points, allow for a detailed analysis of gene function and the sequence of metabolic steps. The accumulation of specific intermediates like this compound in knockout mutants is a cornerstone of pathway elucidation. mdpi.com
Biological Roles and Interkingdom Interactions of Isoepoxydon
Isoepoxydon as a Precursor in Mycotoxin Biosynthesis
This compound is a key intermediate compound in the biosynthesis of the mycotoxin patulin (B190374), a secondary metabolite produced by several fungal species, including those from the Penicillium, Aspergillus, and Byssochlamys genera. mdpi.comunios.hrub.ac.id Its position in the pathway makes it a critical juncture for the regulation and ultimate yield of the final toxic product.
The biosynthetic pathway to patulin involves approximately ten distinct steps, starting from the condensation of acetyl-CoA and malonyl-CoA units. unios.hrnih.gov this compound emerges in the latter stages of this complex process. mdpi.com Extensive studies, often utilizing patulin-negative fungal mutants, have firmly established that patulin is synthesized via this compound. asm.orgcapes.gov.brnih.gov
The direct conversion involves the enzyme this compound dehydrogenase (IDH), which catalyzes the transformation of this compound into phyllostine (B152132), the subsequent intermediate on the path to patulin. reviberoammicol.comresearchgate.net The gene encoding this crucial enzyme, often referred to as idh or patN, has been isolated and characterized from various patulin-producing fungi, including Penicillium expansum, Penicillium griseofulvum, and Byssochlamys nivea. mdpi.comnih.govqascf.comnih.gov The presence of the idh gene is considered a strong indicator of a fungus's potential to produce patulin. researchgate.netjidc.org Feeding studies have confirmed this precursor relationship; when patulin-producing parent strains or specific mutants of Penicillium urticae were supplied with labeled this compound, it was efficiently converted into patulin. capes.gov.brnih.gov
| Precursor | Enzyme | Product | Fungal Species Example | Reference |
|---|---|---|---|---|
| This compound | This compound Dehydrogenase (IDH) | Phyllostine | Penicillium expansum, P. griseofulvum | mdpi.comreviberoammicol.com |
| Phyllostine | (catalysed by PatF protein) | Neopatulin | Penicillium expansum | uniprot.org |
| (E)-ascladiol | Patulin Synthase (PatE) | Patulin | Penicillium expansum | universiteitleiden.nl |
The accumulation of this compound directly influences the final yield of patulin. In laboratory settings, patulin-negative mutants of Penicillium urticae have been identified that accumulate this compound, demonstrating a bottleneck at this specific step prevents patulin synthesis. capes.gov.brnih.gov This highlights that the efficiency of the this compound dehydrogenase enzyme is a critical control point.
Precursor Relationship to Patulin in Fungi
Intrinsic Biological Activities of this compound
Beyond its role as a metabolic intermediate, this compound possesses its own biological activities, suggesting it may have functions independent of its conversion to patulin.
Research has demonstrated that this compound exhibits antibiotic properties. capes.gov.br Specifically, it has shown activity against the Gram-positive bacterium Bacillus subtilis. capes.gov.brnih.gov In one study, the antibiotic activity of (+)-isoepoxydon against Bacillus subtilis was measured to be 56% of that observed with patulin when tested in the 1 to 5 mM range. capes.gov.brnih.gov This indicates that this compound itself is a moderately potent antimicrobial agent. The production of such compounds is believed to provide the producing fungus with a competitive advantage in its ecological niche by inhibiting the growth of competing microbes. mdpi.com
| Compound | Target Organism | Observed Effect | Reference |
|---|---|---|---|
| (+)-Isoepoxydon | Bacillus subtilis sp. | Antibiotic activity measured at 56% relative to patulin (at 1-5mM). | capes.gov.brnih.gov |
Fungal secondary metabolites are increasingly recognized as important factors in ecological settings, helping fungi to secure their environmental niches by protecting against other microbes. mdpi.com While direct studies on this compound's broader ecological role are limited, its demonstrated antimicrobial activity suggests it can modulate microbial growth and community structure. capes.gov.br The production of metabolites with antibiotic properties is a known strategy for fungi to interfere with bacterial quorum sensing and biofilm formation. mdpi.com Given that this compound is a reactive epoxide and a precursor to the highly active patulin, it is plausible that its presence in the environment, even at low concentrations, could influence the behavior and viability of surrounding bacterial populations. These interactions can be complex, involving direct antagonism or more subtle modulations of microbial growth and communication. mdpi.comnih.gov
Reported Antimicrobial Activity Against Specific Bacterial Strains (e.g., Bacillus subtilis)
Modulation of this compound Biosynthesis by External Factors
The production of this compound, as part of the patulin pathway, is not constant but is influenced by various external and environmental factors. These factors often exert their effect at the transcriptional level, regulating the genes involved in the biosynthetic pathway.
Research has shown that the presence of certain bacteria can modulate the biosynthesis. For example, interaction with the Gram-negative bacterium Methylobacterium oryzae was found to affect the expression of the idh gene in Penicillium expansum biofilms. mdpi.com This interaction led to a significant decrease in idh gene expression and a consequent reduction in patulin production, implying an alteration in the processing of the this compound intermediate. mdpi.com
Abiotic factors also play a significant role. mdpi.com Studies on P. expansum have demonstrated that temperature and atmospheric conditions regulate patulin production by acting on the transcriptional level of the idh gene. nih.gov Growth at low temperatures (e.g., 4°C) and in controlled atmospheres with reduced oxygen levels resulted in a clear down-regulation of idh gene expression and a reduction in patulin synthesis. nih.govresearchgate.net This suggests that such stress conditions cause a delay in the fungal metabolism, including the conversion of this compound, rather than a complete halt. nih.govresearchgate.net Other factors, such as pH and the availability of specific nutrients like sucrose (B13894) and malic acid, have also been shown to modify the expression of patulin biosynthesis genes, which would in turn affect the rate of this compound production and consumption. researchgate.net
| Factor | Condition | Effect on idh Gene Expression | Resulting Impact on Patulin Production | Reference |
|---|---|---|---|---|
| Bacterial Interaction | Co-culture with Methylobacterium oryzae | Decreased | Decreased | mdpi.com |
| Temperature | Low temperature (4°C) | Down-regulated | Reduced | nih.gov |
| Atmosphere | Controlled atmosphere (low O₂) | Down-regulated | Reduced | nih.gov |
| pH | Decrease from pH 3.5 to 2.5 | Reduced | Reduced | researchgate.net |
| Nutrients | Increasing sucrose concentration | Repressed | Reduced | researchgate.net |
Influence of Environmental Conditions (e.g., pH, Sucrose, Natural Phenols) on Gene Expression
The production of this compound is intrinsically linked to the expression of the patulin biosynthesis gene cluster, which is significantly influenced by various host- and environment-related factors. frontiersin.orgnih.gov Studies on Penicillium expansum, a primary producer of patulin, have demonstrated that environmental conditions such as pH, sucrose concentration, and the presence of natural phenolic compounds can modulate the expression of genes involved in the patulin pathway, including the this compound dehydrogenase (idh) gene. researchgate.netfrontiersin.org
Research has shown a complex interplay between these factors. For instance, increasing sucrose concentrations from 15 mM to 175 mM were found to repress the expression of patulin biosynthesis genes (pat genes) and subsequent patulin production. frontiersin.orgnih.gov However, this effect can be altered by other environmental variables. A decrease in pH from 3.5 to 2.5 also reduced the expression of these genes. frontiersin.orgnih.gov Conversely, increasing malic acid from 0 to 1% led to an increase in gene expression. frontiersin.org
Natural phenols found in environments like apples, a common substrate for P. expansum, also play a crucial role. frontiersin.org Compounds such as epicatechin and chlorogenic acid have been shown to influence pat gene expression. At low sucrose levels, increasing concentrations of epicatechin (up to 1 mM) or chlorogenic acid increased the expression of the patulin gene cluster. researchgate.netfrontiersin.orgnih.gov However, this stimulatory effect was reversed at high sucrose concentrations, highlighting the intricate regulatory network governing the biosynthesis of patulin precursors like this compound. researchgate.netnih.gov
Table 1: Effect of Environmental Factors on P. expansum Patulin Gene Expression and Production
| Factor | Change in Condition | Effect on Gene Expression | Effect on Patulin Production | Reference |
|---|---|---|---|---|
| Sucrose | 15 mM to 175 mM | Repression | Repression | frontiersin.org, nih.gov |
| pH | Decrease from 3.5 to 2.5 | Reduction | Reduction | frontiersin.org, nih.gov |
| pH | Increase from 2.5 to 3.5 | Increase | Increase | frontiersin.org |
| Malic Acid | 0% to 1% | Increase | Increase | frontiersin.org, nih.gov |
| Epicatechin | 0 to 1 mM (at low sucrose) | Increase | Increase | researchgate.net, nih.gov |
| Epicatechin | 0 to 1 mM (at high sucrose) | Reversal of increase | Reversal of increase | researchgate.net, nih.gov |
| Chlorogenic Acid | 0 to 1 mM (at low sucrose) | Increase | Increase | frontiersin.org |
| Chlorogenic Acid | 0 to 1 mM (at high sucrose) | Decrease | Decrease | frontiersin.org |
Interspecies Microbial Interactions Affecting Production (e.g., Methylobacterium oryzae)
The production of this compound and its subsequent conversion in the patulin pathway are also affected by interspecies microbial interactions. mdpi.comnih.gov Fungi and bacteria often coexist in complex communities, such as biofilms, where their interactions can influence secondary metabolite production. mdpi.com
One such interaction has been studied between Penicillium expansum and the Gram-negative bacterium Methylobacterium oryzae. mdpi.comresearchgate.netx-mol.net Research indicates that M. oryzae can influence the expression of the this compound dehydrogenase (idh) gene in P. expansum and, consequently, affect patulin production. mdpi.commdpi.com The outcome of this interaction appears to be dependent on the maturity of the fungal biofilm. mdpi.comuminho.pt
When M. oryzae was introduced to 48-hour-old (less mature) P. expansum biofilms, a decrease in both idh gene expression and patulin production was observed after 24 hours of co-culture (at the 72-hour mark). mdpi.com Conversely, when the bacteria were introduced to more mature, 72-hour-old fungal biofilms, an increase in both idh gene expression and patulin production was noted after 24 hours of interaction (at the 96-hour mark). mdpi.com These findings suggest that M. oryzae affects patulin biosynthesis at the transcriptional level of the idh gene, and that the developmental stage of the fungus is a critical factor in determining the nature of the response. mdpi.comuminho.pt This highlights a complex chemical communication and competition dynamic between these two microorganisms. mdpi.com
Table 2: Effect of Methylobacterium oryzae on P. expansum idh Gene Expression and Patulin Production
| P. expansum Biofilm Age at Introduction of M. oryzae | Total Co-culture Time | Effect on idh Gene Expression | Effect on Patulin Production | Reference |
|---|---|---|---|---|
| 48 hours | 72 hours | Decrease | Decrease | mdpi.com |
| 72 hours | 96 hours | Increase | Increase | mdpi.com |
Advanced Methodologies in Isoepoxydon Research
Spectroscopic Approaches for Structural and Stereochemical Analysis in Biosynthesis
Spectroscopic methods are fundamental tools for determining the precise chemical structure and three-dimensional arrangement of atoms in molecules like isoepoxydon. nptel.ac.in These techniques are crucial for understanding how the compound is assembled in nature.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Carbon Skeleton Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for mapping the carbon framework of organic molecules. numberanalytics.comuoi.gr Specifically, Carbon-13 NMR (¹³C NMR) provides direct information about the carbon skeleton. uoi.grstudypug.com Each unique carbon atom in a molecule produces a distinct signal, revealing the number of different carbon environments. ceitec.cz
While ¹³C NMR is less sensitive than proton (¹H) NMR due to the low natural abundance of the ¹³C isotope (1.1%), modern instruments like those with cryoprobes significantly reduce the time needed for measurements. uoi.grceitec.cz Techniques such as proton decoupling are routinely used to simplify the spectra by removing the splitting of carbon signals by attached protons, resulting in a spectrum of single peaks. numberanalytics.comuoi.gr More advanced NMR experiments, including DEPT (Distortionless Enhancement by Polarization Transfer), APT (Attached Proton Test), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Coherence), provide further details on the number of attached protons and the connectivity between carbon and proton atoms, which are essential for the complete structural assignment of this compound and its biosynthetic intermediates. ceitec.cz
Circular Dichroism (CD) for Chiral Configuration Determination
Circular Dichroism (CD) spectroscopy is a vital technique for determining the stereochemistry, or the absolute configuration, of chiral molecules like this compound. mtoz-biolabs.com This method measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum is highly sensitive to the molecule's three-dimensional structure, including its conformation and absolute configuration.
The two mirror-image forms of a chiral molecule, known as enantiomers, will produce mirror-image CD spectra. By comparing the experimental CD spectrum of this compound to known standards or to spectra predicted by quantum chemical calculations, researchers can determine its absolute configuration. mtoz-biolabs.comnih.gov The shape and sign (positive or negative) of the CD bands are characteristic of the spatial arrangement of the atoms and chromophores within the molecule. It is a rapid and sensitive method that can be used even with small amounts of sample. nih.gov
Radiotracer Studies for Elucidating Metabolic Flux
Radiotracer studies, often coupled with techniques like ¹³C-Metabolic Flux Analysis (¹³C-MFA), are indispensable for mapping the flow of atoms through metabolic pathways, a concept known as metabolic flux. osti.govnih.gov In the context of this compound biosynthesis, this involves feeding the producing organism a substrate, such as glucose, that has been labeled with a stable isotope like ¹³C. nih.gov
As the organism metabolizes the labeled substrate, the ¹³C atoms are incorporated into various intermediates and, ultimately, into the final product, this compound. By analyzing the distribution of the ¹³C label in these molecules, typically using mass spectrometry (MS) or NMR spectroscopy, researchers can deduce the active metabolic routes and quantify the rate of flow (flux) through different branches of the biosynthetic pathway. osti.govnih.govnih.gov This provides a dynamic picture of how the carbon backbone of this compound is assembled from precursor molecules.
Quantitative Gene Expression Analysis (e.g., RT-qPCR) for Biosynthetic Regulation
To understand how the production of this compound is regulated at the genetic level, scientists employ quantitative gene expression analysis techniques like Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR). thermofisher.comnih.gov This powerful and sensitive method allows for the precise measurement of the amount of specific messenger RNA (mRNA) transcripts in a sample. thermofisher.comnih.gov
The process involves extracting RNA from the this compound-producing organism, converting it to complementary DNA (cDNA) through reverse transcription, and then amplifying the specific gene sequences of interest using qPCR. thermofisher.comnih.gov By measuring the rate of amplification in real-time, researchers can determine the initial quantity of mRNA for each gene in the biosynthetic pathway. bio-rad.com This information reveals which genes are switched on or off, and to what extent, under different conditions, providing critical insights into the regulatory mechanisms controlling this compound biosynthesis. gene-quantification.de
Bioinformatics and Computational Modeling in Pathway Analysis
The vast amount of data generated from genomic and metabolic studies requires the use of bioinformatics and computational modeling to analyze and interpret. qiagen.compreprints.org These approaches are essential for making sense of complex biological systems, such as the biosynthetic pathway of this compound. nih.gov
Gene Cluster Annotation and Comparative Genomics
The genes responsible for the biosynthesis of secondary metabolites like this compound are often located together on the chromosome in what is known as a biosynthetic gene cluster (BGC). nih.gov Bioinformatics tools like antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) are used to rapidly identify and annotate these BGCs within a sequenced genome. nih.govsecondarymetabolites.org These tools predict the functions of the genes within the cluster based on their similarity to known genes from other organisms.
Comparative genomics, which involves comparing the genomes of different organisms, is also a key approach. oist.jp By comparing the BGC for this compound with similar clusters in other species, researchers can gain insights into the evolution of the pathway and the function of individual genes. oist.jpensembl.org Resources like the NCBI Datasets provide access to a vast repository of annotated genome sequences that facilitate these comparative analyses. nih.gov This in-silico analysis helps to formulate hypotheses about the biosynthetic pathway that can then be tested experimentally. nih.govplos.org
Prediction of Enzyme Functions and Reaction Mechanisms
Understanding the biosynthesis and metabolic fate of this compound, a critical intermediate in the patulin (B190374) pathway, hinges on elucidating the function of the enzymes that act upon it. Modern research has moved beyond classical biochemical assays, employing a suite of advanced computational and molecular methodologies to predict enzyme function and map out precise reaction mechanisms. These approaches provide deep insights into the catalytic processes governing this compound transformation.
The central enzyme in this compound metabolism is this compound dehydrogenase (IDH), which catalyzes the reversible conversion of this compound to phyllostine (B152132). researchgate.netrhea-db.org This NADP-dependent oxidoreductase is encoded by the idh gene (also referred to as PatN) and represents a key control point in the patulin biosynthetic pathway. researchgate.netmdpi.com The prediction of its function and the detailed study of its reaction mechanism serve as a prime example of the power of advanced research methodologies.
Sequence and Structure-Based Predictions
A foundational approach to predicting enzyme function involves analyzing the protein's amino acid sequence and its predicted three-dimensional structure. The sequencing of the idh gene from various patulin-producing fungi, such as Penicillium and Byssochlamys species, has been instrumental. researchgate.net By comparing these sequences, researchers can identify conserved domains and critical amino acid residues essential for catalytic activity. For instance, phylogenetic analysis of idh gene sequences helps establish evolutionary relationships and suggests that the gene has not been transferred laterally between species. researchgate.net
Furthermore, sequence comparisons can predict functional shifts. A notable finding is the substitution of a conserved lysine (B10760008) residue for threonine in the IDH of some species. This change is significant because the lysine is predicted to be necessary for binding the NADP+ cofactor, indicating that such a substitution could alter or impair the enzyme's function. researchgate.net
Computational Modeling and Simulation
To gain a more dynamic and chemically detailed understanding, researchers employ sophisticated computational models. These methods allow for the simulation of enzyme-substrate interactions and the chemical reaction itself at an atomic level.
Molecular Docking: This technique computationally places the substrate (this compound) into the active site of the enzyme (IDH) to predict the most likely binding orientation. While a powerful tool for predicting substrate specificity, docking primarily assesses binding affinity and does not, by itself, confirm catalytic turnover.
Quantum Mechanics/Molecular Mechanics (QM/MM): For a highly accurate depiction of the reaction mechanism, QM/MM methods are used. This hybrid approach treats the active site—where bond-breaking and bond-forming events occur—with high-level quantum mechanics, while the rest of the protein is modeled using more computationally efficient molecular mechanics. This allows for the calculation of the reaction's energy profile, including the transition state, providing a microscopic view of how this compound is converted to phyllostine.
Machine Learning (ML): Emerging ML frameworks can predict enzyme function based on large datasets of known enzymes and reactions. By inputting protein sequence data or chemical representations of substrates and products, these models can classify enzymes and predict their specific roles, offering a high-throughput method to screen for enzymes involved in pathways like patulin biosynthesis.
Detailed Research Findings on this compound Dehydrogenase (IDH)
Cell-free extract studies have been pivotal in characterizing the IDH-catalyzed reaction. Research on Penicillium urticae has revealed that the interconversion between (+)-isoepoxydon and (-)-phyllostine is reversible and NADP-dependent. rhea-db.org The enzyme exhibits high specificity for its substrate, as it does not react with (+)-epoxydon, an epimer of this compound. rhea-db.org This reaction is inhibited by p-chloromercuribenzoate (PCMB), which suggests the involvement of a crucial sulfhydryl group in the enzyme's active site. rhea-db.org The expression of the idh gene and subsequent patulin production are influenced by environmental factors like temperature and oxygen levels, with studies showing that low temperatures and controlled atmospheres can down-regulate gene expression and reduce toxin formation. nih.gov
Table 1: Characteristics of this compound Dehydrogenase (IDH)
| Characteristic | Description | Source |
|---|---|---|
| Gene | idh (PatN) | researchgate.netmdpi.com |
| Enzyme Family | Short-chain dehydrogenase/reductase (SDR) | ebi.ac.uk |
| Substrate | (+)-Isoepoxydon | rhea-db.org |
| Product | (-)-Phyllostine | rhea-db.org |
| Reaction Type | Reversible oxidation/reduction | rhea-db.org |
| Cofactor | NADP+/NADPH | rhea-db.org |
| Optimal pH | ~5.8 | rhea-db.org |
| Known Inhibitors | p-Chloromercuribenzoate (PCMB) | rhea-db.org |
Table 2: Advanced Methodologies for Predicting Enzyme Function
| Methodology | Application in this compound Research | Source |
|---|---|---|
| Sequence Analysis | Comparing idh gene sequences to identify conserved domains and predict functional changes based on amino acid substitutions. | researchgate.net |
| Homology Modeling | Creating 3D structural models of IDH to visualize the active site and predict substrate binding modes. | ebi.ac.uk |
| Molecular Docking | Simulating the binding of this compound to the IDH active site to understand substrate recognition. | |
| QM/MM Simulations | Modeling the electronic-level details of the hydride transfer from this compound to NADP+ to map the reaction pathway and transition state. | |
| Gene Expression Analysis (RT-qPCR) | Quantifying idh gene expression under different environmental conditions to correlate transcriptional activity with patulin production. | nih.gov |
Structure Activity Relationship Studies Focused on Isoepoxydon and Its Biosynthetic Pathway
Correlation of Isoepoxydon Stereochemistry with Enzymatic Recognition and Conversion
The stereochemistry of a molecule is a critical determinant for its recognition and processing by enzymes, which possess highly specific, chiral active sites. libretexts.org In the patulin (B190374) biosynthetic pathway, the specific three-dimensional arrangement of this compound is paramount for its conversion.
This compound, a key intermediate, is a diastereoisomer of another related compound, (+)-epoxydon. nih.gov Its full chemical name is (4S,5R,6R)-5,6-epoxy-4-hydroxy-2-hydroxymethylcyclohex-2-en-1-one. nih.gov Research has established that this specific stereoisomer, (+)-isoepoxydon, is efficiently converted into patulin by the fungus Penicillium urticae. nih.gov This conversion is catalyzed by the enzyme this compound dehydrogenase (IDH), a crucial enzyme in the final stages of patulin biosynthesis. scielo.brmdpi.com
The enzymatic recognition of this compound is highly specific. The enzyme's active site is structured to bind the (4S,5R,6R) configuration preferentially. Studies using mutant strains of P. urticae that accumulate this compound have confirmed its role as a direct precursor to patulin. nih.gov When these strains are supplied with labeled this compound, the label is incorporated into patulin, demonstrating a direct and efficient enzymatic conversion. nih.gov The stereochemistry of the epoxide ring (5R,6R) and the secondary alcohol at the C-4 position (S) are essential for proper orientation within the active site of IDH, facilitating the dehydrogenation reaction that leads to the formation of neopatulin, and subsequently patulin. nih.govmdpi.com The boat conformation of the molecule, where the C-4 hydroxyl group is in an axial position, is the preferred conformation for this enzymatic step. nih.gov
Table 1: Stereochemical Properties of this compound and Related Compounds
| Compound | Stereochemistry | Role in Patulin Pathway | Enzymatic Conversion |
| (+)-Isoepoxydon | (4S,5R,6R)-5,6-epoxy-4-hydroxy-2-hydroxymethylcyclohex-2-en-1-one nih.gov | Direct Precursor nih.gov | Efficiently converted to patulin by this compound Dehydrogenase (IDH). nih.govscielo.br |
| (+)-Epoxydon | Diastereoisomer of this compound (4R,5R,6R) nih.gov | Related Phytotoxin nih.gov | Not a direct precursor in the main patulin pathway in P. urticae. nih.gov |
| (-)-Phyllostine | 5,6-epoxygentisyl quinone nih.gov | Precursor nih.gov | Metabolically related to this compound in the patulin pathway. nih.gov |
Theoretical Approaches to Investigate this compound's Reactivity Profile within the Pathway
Theoretical and computational chemistry offer powerful tools for investigating the reactivity of molecules like this compound without the need for direct experimentation. creative-proteomics.com These methods can model the interactions between the substrate and the enzyme at an atomic level, providing insights into the reaction mechanism.
By employing quantum mechanics (QM) and molecular mechanics (MM) methods, researchers can calculate the electronic structure and energy landscape of this compound. These calculations can help predict the most reactive sites on the molecule and the transition state energies for its conversion to neopatulin. For instance, computational models can elucidate the role of the epoxide ring and the hydroxyl groups in the molecule's stability and electrophilicity, which are key to its reactivity within the enzyme's active site.
Molecular dynamics (MD) simulations can be used to model the dynamic behavior of this compound within the active site of this compound dehydrogenase (IDH). osti.gov These simulations can reveal the specific hydrogen bonds, hydrophobic interactions, and other non-covalent forces that stabilize the enzyme-substrate complex and orient the substrate for catalysis. nih.govresearchgate.net By understanding these dynamics, it's possible to explain why the (4S,5R,6R) stereoisomer is the preferred substrate. Such theoretical studies are invaluable for interpreting experimental data and for guiding further research into the enzymatic mechanism. osti.gov
Table 2: Potential Theoretical Investigations of this compound Reactivity
| Theoretical Method | Objective | Potential Findings |
| Quantum Mechanics (QM) | Calculate electronic properties and reaction energy profiles. | Identify the most reactive sites on this compound; determine the activation energy for the dehydrogenation step. |
| Molecular Docking | Predict the binding mode of this compound in the IDH active site. | Visualize the orientation of this compound and identify key amino acid residues involved in binding. |
| Molecular Dynamics (MD) | Simulate the dynamic interactions between this compound and IDH over time. osti.gov | Reveal conformational changes and the stability of key interactions (e.g., hydrogen bonds) during the binding process. nih.gov |
| Quantitative SAR (QSAR) | Relate structural features to biological activity mathematically. creative-proteomics.com | Develop a model to predict the conversion efficiency of different this compound analogues based on their chemical descriptors. |
Rational Design of Analogues for Elucidating Enzyme-Substrate Interactions
The rational design of substrate analogues is a powerful strategy to probe the specific interactions between an enzyme and its substrate. nih.govnih.gov By systematically modifying the structure of this compound and evaluating how these changes affect its binding and conversion by this compound dehydrogenase (IDH), researchers can map the functional importance of different parts of the molecule. nih.gov
The core principle is to synthesize analogues with targeted modifications and then test their ability to act as substrates or inhibitors for the enzyme. slideshare.net For example, analogues could be designed to explore the role of the C-4 hydroxyl group. Synthesizing an analogue where the hydroxyl group is removed or its stereochemistry is inverted (from S to R) would help determine its importance for binding and catalysis. If the analogue with the inverted stereochemistry fails to bind or is converted at a much lower rate, it would confirm the critical role of the (4S) configuration for enzymatic recognition.
Similarly, the epoxide ring is a key functional group. Analogues where the epoxide is replaced with a different functional group or is absent altogether could be synthesized. The interaction of these analogues with IDH would clarify the role of the epoxide in substrate binding and its potential involvement in the catalytic mechanism beyond simply being part of the molecular scaffold. These studies, combining chemical synthesis with enzymatic assays, provide detailed information on the enzyme's substrate specificity and mechanism. researchgate.netikm.org.my
Table 3: Examples of Designed this compound Analogues and Their Research Purpose
| Analogue Description | Target Modification | Purpose of Study |
| 4-deoxy-isoepoxydon | Removal of the C-4 hydroxyl group. | To determine the role of the hydroxyl group in hydrogen bonding and active site binding. |
| 4-epi-isoepoxydon | Inversion of stereochemistry at the C-4 position (from S to R). | To confirm the stereochemical requirement of the C-4 hydroxyl for enzymatic recognition and conversion. |
| This compound with alternative C-2 substituent | Replacement of the hydroxymethyl group with other functional groups (e.g., methyl, carboxyl). | To probe the steric and electronic requirements of the binding pocket around the C-2 position. |
| Ring-opened analogue | Analogue where the cyclohexene (B86901) ring is opened, lacking the epoxide. | To investigate the importance of the rigid, cyclic structure and the epoxide group for substrate binding. |
Future Research Directions and Unexplored Avenues
Detailed Characterization of Remaining Unidentified Enzymes in the Pathway
The biosynthetic pathway of patulin (B190374), which includes isoepoxydon, is a multi-step process. frontiersin.org Although key enzymes like 6-methylsalicylic acid synthase (6-MSAS) and this compound dehydrogenase (IDH) have been identified and characterized, other enzymes, particularly those involved in the later stages of the pathway, remain less understood. researchgate.netnih.gov Future research should focus on the isolation, purification, and detailed biochemical characterization of these yet-unidentified enzymes. This includes determining their substrate specificity, kinetic parameters, and the cofactors they require. Cell-free extract studies have hinted at the existence of other metabolites and enzymatic activities, such as the conversion of phyllostine (B152132) and this compound to other compounds, which warrants further investigation. cdnsciencepub.com Identifying and characterizing these enzymes is crucial for a complete understanding of the patulin biosynthetic pathway.
Comprehensive Systems Biology Analysis of Biosynthetic Regulation
The production of this compound and subsequently patulin is tightly regulated by a complex network of factors. mdpi.com Environmental cues such as temperature, pH, and nutrient availability have been shown to influence the expression of biosynthetic genes, including idh, which encodes this compound dehydrogenase. researchgate.netmdpi.com A comprehensive systems biology approach, integrating transcriptomics, proteomics, and metabolomics data, is needed to unravel the intricate regulatory circuits. This would involve studying the role of global transcription factors and pathway-specific regulators in response to various environmental stimuli. mdpi.comfrontiersin.org Understanding these regulatory mechanisms at a systems level could lead to strategies for controlling patulin production in food sources. researchgate.net
Chemoenzymatic Synthesis Strategies for this compound and its Derivatives
The development of efficient chemoenzymatic strategies offers a promising avenue for the synthesis of this compound and its derivatives. nih.govnih.gov This approach combines the selectivity of enzymatic reactions with the versatility of chemical synthesis to create novel compounds. frontiersin.orgmdpi.com By harnessing enzymes from the patulin pathway, such as this compound dehydrogenase, it may be possible to develop biocatalytic processes for the production of this compound. cdnsciencepub.com Furthermore, chemoenzymatic methods could be employed to generate a diverse range of this compound derivatives with potential applications in drug discovery and materials science. mdpi.com This strategy allows for the creation of complex, asymmetrically branched molecules that are challenging to produce through purely chemical or biological means. nih.gov
Ecological and Evolutionary Aspects of this compound Production in Fungi
The production of secondary metabolites like this compound by fungi is believed to confer an adaptive advantage in their specific ecological niches. nih.govlumenlearning.com However, the precise ecological and evolutionary roles of this compound remain largely unexplored. Future research should investigate the function of this compound in fungal-plant and fungal-insect interactions, as well as its potential role in inter-fungal competition. lumenlearning.comnih.gov Phylogenetic analysis of the idh gene across different patulin-producing Penicillium species has already provided insights into the evolutionary relationships of these fungi. researchgate.net Expanding these studies to a wider range of fungal species and correlating metabolite production with ecological context will provide a deeper understanding of why fungi produce this compound. frontiersin.org
Application of Advanced 'Omics' Technologies (e.g., Proteomics, Metabolomics) to this compound Research
The application of advanced 'omics' technologies, such as proteomics and metabolomics, holds immense potential for advancing this compound research. groupecoopsco.comelsevier.comnih.gov Proteomics can be used to identify and quantify the proteins involved in the this compound biosynthetic pathway and its regulation under different conditions. humanspecificresearch.org Metabolomics, on the other hand, can provide a comprehensive profile of the metabolites produced by the fungus, including this compound and its precursors and downstream products. humanspecificresearch.org Integrating these 'omics' datasets will provide a holistic view of the cellular processes related to this compound production and can help in identifying novel enzymes, regulatory elements, and the metabolic fate of this compound. elsevier.com
Q & A
Q. How can interdisciplinary approaches elucidate this compound’s ecological roles in fungal communities?
- Methodological Answer : Combine metabolomics (untargeted LC-MS) with metatranscriptomics of soil microbiomes. Use network analysis to correlate this compound presence with microbial diversity indices. Conduct microcosm experiments to test allelopathic effects on competing fungi .
Methodological Notes
- Experimental Design : Pre-test/post-test designs with control groups are critical for isolating this compound-specific effects .
- Data Analysis : Use frameworks like PICO (Population, Intervention, Comparison, Outcome) to structure hypothesis-driven studies .
- Reproducibility : Document protocols in line with the Beilstein Journal of Organic Chemistry guidelines, including raw data deposition and detailed supplementary materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
